Marcfortine A
Overview
Description
Synthesis Analysis
The synthesis of marcfortine A and its analogs, such as marcfortine B and marcfortine C, has been a subject of significant interest due to their complex structures and potent biological activities. The total synthesis of marcfortine B was achieved through key steps including carboxylative TMM-cycloaddition for constructing the central spirocyclic cyclopentane core, and an intramolecular Michael-addition coupled with radical cyclization to form the strained bicyclo[2.2.2]diazaoctane ring system (B. Trost, N. Cramer, H. Bernsmann, 2007). Similarly, a biomimetic approach was used for the total synthesis of marcfortine C, utilizing an intramolecular Diels-Alder reaction, showcasing the diversity of synthetic routes applicable to marcfortines (Thomas J Greshock, Alan W Grubbs, Robert M Williams, 2007).
Molecular Structure Analysis
Marcfortine A and its derivatives possess unique and complex molecular frameworks that include features such as spirocyclic cores and bicyclic ring systems. These structural motifs contribute to their biological efficacy and present challenges and opportunities in their synthesis. The conversion of marcfortine A to paraherquamide A, differing mainly in ring G, showcases the structural diversity within this class and the synthetic flexibility in accessing various derivatives (B. Lee, F. ClothierMichael, 1997).
Chemical Reactions and Properties
Marcfortine A undergoes various chemical reactions, including hydroxylation at multiple carbon atoms by soil-derived microorganisms, which demonstrates its reactivity and the possibility of structural modifications through biotransformation (B. Lee, G. Kornis, J. Cialdella, M. Clothier, V. P. Marshall, David G. Martin, Patty L. McNally, S. Mizsak, H. A. Whaley, V. Wiley, 1997). The study on the biosynthesis of marcfortine A revealed its derivation from methionine, tryptophan, lysine, and two isoprene units, elucidating its natural synthesis pathway and the origins of its complex structure (M. Kuo, V. Wiley, J. Cialdella, D. Yurek, H. A. Whaley, V. P. Marshall, 1996).
Physical Properties Analysis
The physical properties of marcfortine A and its derivatives, such as solubility, melting point, and optical activity, are closely tied to their complex molecular structures. The synthesis and modification studies provide insights into these properties by exploring different structural analogs and their corresponding physical behaviors.
Chemical Properties Analysis
The chemical properties of marcfortine A, including reactivity, stability, and interactions with biological targets, are pivotal to its anthelmintic activity. The exploration of substituted marcfortine A derivatives highlighted the significance of specific structural features in its biological activity, demonstrating the intricate relationship between marcfortine A's chemical properties and its efficacy as an anthelmintic agent (B H Lee, M F Clothier, 1998).
Scientific Research Applications
Anthelmintic Activity :
- Marcfortine A possesses a unique C26 dimethyl dioxepinoindole ring, which is critical for its anthelmintic activity, effective against parasites (Lee & Clothier, 1997)(Lee & Clothier, 1997).
- It's part of a novel class of anthelmintics, derived from fungi like Penicillium roqueforti, and is particularly potent against parasites (Mioso, Marante, & Bravo de Laguna, 2015)(Mioso, Marante, & Bravo de Laguna, 2015).
Antiparasitic Agent :
- As a metabolite of Aspergillus carneus, Marcfortine A is recognized for its exceptional antiparasitic properties (Capon et al., 2003)(Capon et al., 2003).
Cancer Research :
- Proline-based diketopiperazine scaffolds, like marcfortines, have shown promising activities as potent cytotoxic compounds, with a known specificity for certain cancer cell lines (Deppermann & Maison, 2009)(Deppermann & Maison, 2009).
Chemical Synthesis and Modification :
- Marcfortine B and C, related compounds, have shown potent anthelmintic activity, and their synthesis offers rapid access to spirocyclic oxindole alkaloids (Trost et al., 2013)(Trost et al., 2013).
- 2-Desoxoparaherquamide A (PNU-141962), a modified marcfortine A, has an improved safety profile and is synthesized for preclinical studies (Lee, 2002)(Lee, 2002).
Biosynthesis :
- The biosynthetic pathway of Marcfortine A has been established, accounting for every carbon atom of the drug and establishing the pipecolic acid moiety's biosynthesis (Kuo et al., 1996)(Kuo et al., 1996).
Microbiological Studies :
- Microorganisms have been found to hydroxylate marcfortine A at eight individual carbon atoms, resulting in a variety of products (Lee et al., 1997)(Lee et al., 1997).
Safety and Efficacy :
- Studies have indicated that related compounds like PNU-141962 have excellent nematocidal activity and a superior safety profile, making them viable candidates for development (Lee et al., 2002)(Lee et al., 2002).
properties
IUPAC Name |
4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUTNUWXQVSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997132 | |
Record name | 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marcfortine A | |
CAS RN |
75731-43-0 | |
Record name | Marcfortine A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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